Kenichi Sakai,
Kazuyuki Nomura,
Rekha Goswami Shrestha,
Takeshi Endo,
Kazutami Sakamoto,
Hideki Sakai,
Masahiko Abe
PMID: 23157727
DOI:
10.1021/la303745p
Abstract
Rheological properties of alkyl dicarboxylic acid-alkylamine complex systems have been characterized. The complex materials employed in this study consist of an amino acid-based surfactant (dodecanoylglutamic acid, C12Glu) and a tertiary alkylamine (dodecyldimethylamine, C12DMA) or a secondary alkylamine (dodecylmethylamine, C12MA). (1)H NMR and mass spectroscopic data have suggested that C12Glu forms a stoichiometric 1:1 complex with C12DMA and C12MA. Rheological measurements have suggested that the complex systems yield viscoelastic wormlike micellar solutions and the rheological behavior is strongly dependent on the aqueous solution pH. This pH-dependent behavior results from the structural transformation of the wormlike micelles to occur in the narrow pH range 5.5-6.2 (in the case of C12Glu-C12DMA system); i.e., positive curved aggregates such as spherical or rodlike micelles tend to be formed at high pH values. Our current study offers a unique way to obtain viscoelastic wormlike micellar solutions by means of alkyl dicarboxylic acid-alkylamine complex as gemini-like amphiphiles.
Piersandro Pallavicini,
Yuri Antonio Diaz-Fernandez,
Luca Pasotti
PMID: 19768228
DOI:
10.1039/b913195g
Abstract
The position of the window in an "off-on-off" fluorescent pH sensor may be shifted at will along a pH axis by changing the overall charge of the micellar container. This is obtained by using non-ionic Triton X-100 as the surfactant, and by increasing the molar fraction of the anionic sodium dodecyl sulfate (chi(SDS)) as co-surfactant, with pyrene as the fluorophore and a lipophilic tertiary amine and a lipophilic pyridine as pH-switchable quenchers. As the negative micellar charge increases by increasing chi(SDS), the observed pKa of the protonated bases move to higher pH values, followed by the dumb-bell shaped "off-on-off" fluorescence intensity vs. pH profile.
Zeng-hong Xie,
Yan-bin Fu,
Guo-nan Chen
PMID: 12938381
DOI:
Abstract
A new catalytic spectrophotometric method for the determination of trace amount of Mn(II) has been developed. The method is based on the oxidation of thionine by potassium periodate in the presence of nitrilo triaceticacid as an activator and amphoteric surfactant dodecyl dimethylamino acetic acid(DDMAA) as enhancing agent. Dodecye dimethylamino acetic acid (DDMAA) micelles accelerate the reaction and hence increase the sensitivity and selectivity of the determination of Mn(II) compared to reactions taking place in an aqueous medium. The mechanism of related reaction has been discussed. The sensitivity is increased by 7.1 times in the presence of the DDMAA than that in the absence of the DDMAA. The linear ranges of determination are 0-60 ng.(25 mL)-1, the relative standard deviation is 2% (n = 11). The method can be used for the determination of Mn(II) in aluminium alloy and water samples.
A G Kroon,
C G van Ginkel
PMID: 11321543
DOI:
10.1046/j.1462-2920.2001.00170.x
Abstract
Complete degradation of dodecyldimethylamine was achieved using a two-membered bacterial culture isolated from activated sludge. One member, identified as Burkholderia cepacia, was capable of degrading the alkyl chain of the molecule. The other member, identified as Stenotrophomonas maltophilia, was able to degrade dimethylamine, the product of the former. Batch culture experiments revealed that the two-membered culture consisting of B. cepacia and S. maltophilia was based on a commensalistic relationship under carbon-limited conditions. Under nitrogen-limited conditions, the relationship of this culture was transformed from a commensalistic to a mutualistic one. A two-membered culture was therefore imperative for growth on dodecyldimethylamine under nitrogen-limited conditions, whereas a pure culture of B. cepacia was capable of growth on dodecyldimethylamine under carbon-limited conditions.
K A Baldwin,
J Bitman,
M J Thompson
PMID: 7130069
DOI:
10.2527/jas1982.553673x
Abstract
Eleven antibiotic compounds used in animal production, were compared with N,N-dimethyldodecanamine for their effects on in vitro cellulose digestibility and VFA production. Dose-response data were analyzed statistically to determine the concentration for each compound which would inhibit cellulose digestion of VFA production by 50%, thereby providing a convenient reference point for evaluation of the amine with respect to the antibiotics. Chlortetracycline, oxytetracycline and penicillin inhibited cellulose digestion by 17 to 35% and VFA production by 18 to 26% at concentrations of 2.5 micrograms/ml, while N,N-dimethyldodecanamine and dihydrostreptomycin at concentrations of 10 micrograms/ml inhibited cellulose digestion and VFA production by 5 to 19%. For similar inhibitive effects, bacitracin, chloramphenicol, kanamycin, sulfanilamide and sulfathiazole were required in concentrations of 25 micrograms/ml. Tylosin at a concentration of 1 microgram/ml inhibited cellulose digestion and VFA production by about 80 and 50%, respectively, and monensin was effective at 5 micrograms/ml. In general, compounds of lesser importance for growth promotion in ruminants (sulfathiazole, sulfanilamide and kanamycin) had a less inhibitory effect on cellular digestion and VFA production in vitro. N,N-dimethyldodecanamine was more effective than these compounds but repressed cellulolytic activity less than those antibiotics (chlortetracycline, oxytetraxycline and monensin) that are most effective in improving feed efficiency.
P A Turck,
J Bitman,
M J Thompson
PMID: 6757291
DOI:
10.3168/jds.S0022-0302(82)82448-X
Abstract
Growth inhibition of bacteria over time by N,N-dimethyldodecanamine, a tertiary alkyl amine, was studied to evaluate disinfecting action with changes in pH and temperature and with addition of emollients. Because alkyl amines have limited solubility in aqueous solutions, the effect of pH on solubility of the tertiary amine was determined. Non-growing cultures of Streptococcus agalactiae or Escherichia coli were added to sterile buffer or buffer containing the amine, and at specific intervals aliquots were removed, neutralized in a lecithin/Tween 80 quencher, and then plated to determine the number of surviving bacteria per plate. Survival curves were used to determine the effect of changing environmental conditions on antimicrobial activity. Antimicrobial activity was greater at pH 7 than at pH 8 and was least at pH 6. Increases in temperature from 20 to 40 degrees C caused a corresponding increase in antimicrobial activity. Addition of up to 10% glycerin or propylene glycol caused no significant decrease in antimicrobial activity of the tertiary amine.
A G Kroon,
M A Pomper,
C G van Ginkel
PMID: 7765813
DOI:
10.1007/BF00170236
Abstract
Pseudomonas MA3 was isolated from activated sludge on the basis of its capacity to use dodecyldimethylamine as a sole carbon (C) and energy source. Dodecylamine, dodecanal, dodecanoic acid and acetic acid also supported growth of Pseudomonas MA3. Dodecyldimethylamine-grown cells oxidized a wide range of alkylamine derivatives, dodecanal, dodecanoic acid and acetic acid. Degradation of the alkyl chain of dodecyldimethylamine by Pseudomonas MA3 appeared from the stoichiometric liberation of dimethylamine. A dehydrogenase catalysed the cleavage of the Calkyl-N bond. The first intermediate of the proposed degradation pathway, dodecanal, accumulated in the presence of decanal used as a competitive inhibitor. The second intermediate, dodecanoic acid, was formed in the presence of acrylic acid during the degradation of dodecyldimethylamine. Dodecanal was converted into dodecanoic acid by a dehydrogenase and dodecanoic acid was then degraded via the beta oxidation pathway.
R Lozano,
W R Lusby,
D J Chitwood,
M J Thompson,
J A Svoboda
PMID: 3990524
DOI:
10.1007/BF02534248
Abstract
Effects on the metabolism of campesterol and stigmasterol in Caenorhabditis elegans were investigated using N,N-dimethyldodecanamine, a known inhibitor of growth, reproduction and the delta 24-sterol reductase of this nematode. 7-Dehydrocholesterol was the predominant sterol (51%) of C. elegans grown in stigmasterol-supplemented media, whereas addition of 25 ppm amine resulted in a large decrease in the relative percentage of 7-dehydrocholesterol (23%) and the accumulation of a substantial proportion (33%) of delta 24-sterols (e.g., cholesta-5,7,24-trienol) and delta 22,24-sterols (e.g., cholesta-5,7,22, 24-tetraenol) but yielded no delta 22-sterols. Dealkylation of stigmasterol by C. elegans proceeded in the presence of the delta 22-bond; reduction of the delta 22-bond occurred prior to delta 24-reduction. Addition of 25 ppm amine to campesterol-supplemented media altered the sterol composition of C. elegans by increasing the percentage of unmetabolized dietary campesterol from 39 to 60%, decreasing the percentage of 7-dehydrocholesterol from 26 to 12%, and causing the accumulation of several delta 24-sterols (6%). C. elegans also was shown to be capable of dealkylating a delta 24 (28)-sterol as it converted 24-methylenecholesterol to mostly 7-dehydrocholesterol. The proposed role of 24-methylenecholesterol as an intermediate between campesterol and 7-dehydrocholesterol was supported by the results.